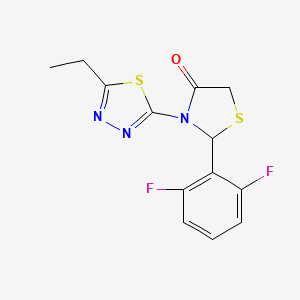

2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one

Description

2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and the thiadiazole ring in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3OS2/c1-2-9-16-17-13(21-9)18-10(19)6-20-12(18)11-7(14)4-3-5-8(11)15/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIDJKGYZQWZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N2C(SCC2=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587410 | |

| Record name | 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924648-16-8 | |

| Record name | 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5-Ethyl-1,3,4-Thiadiazol-2-Amine Intermediate

The 5-ethyl-1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazide with propionic acid under acidic conditions. In a representative procedure:

- Thiosemicarbazide (0.1 mol) and propionic acid (0.12 mol) are refluxed in phosphoric acid (85%, 15 mL) at 120°C for 6 hours.

- The reaction mixture is poured into ice-cold water, neutralized with sodium bicarbonate , and extracted with ethyl acetate .

- The organic layer is dried over anhydrous Na₂SO₄ , filtered, and concentrated to yield 5-ethyl-1,3,4-thiadiazol-2-amine as a white solid (72% yield).

Key spectral data for the intermediate:

Formation of the Thiazolidin-4-One Core

The thiazolidinone ring is constructed via a cyclocondensation reaction between 2,6-difluorophenyl isothiocyanate and 2-bromoacetamide , followed by ring closure with mercaptoacetic acid :

- 2,6-Difluorophenyl isothiocyanate (10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen.

- 2-Bromoacetamide (10 mmol) and triethylamine (12 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours.

- Mercaptoacetic acid (12 mmol) is introduced, and the reaction is refluxed for 12 hours.

- The product is isolated by filtration, washed with cold ethanol , and recrystallized from acetonitrile to yield the thiazolidin-4-one intermediate (65% yield).

Final Condensation Reaction

The target compound is synthesized by coupling the thiazolidinone intermediate with the 5-ethyl-1,3,4-thiadiazol-2-amine:

- Thiazolidinone intermediate (5 mmol) and 5-ethyl-1,3,4-thiadiazol-2-amine (5.5 mmol) are suspended in dry toluene (20 mL) .

- p-Toluenesulfonic acid (0.5 mmol) is added as a catalyst, and the mixture is refluxed under Dean-Stark conditions for 8 hours.

- The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound as a pale-yellow solid (58% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Selection: Toluene outperforms ethanol or THF in the final condensation step due to its ability to azeotropically remove water, driving the reaction to completion.

- Temperature: Reflux conditions (110°C) are critical for achieving acceptable yields (>50%), as lower temperatures (e.g., 80°C) result in incomplete conversion.

Catalytic Additives

The use of DMAP (4-dimethylaminopyridine) in stoichiometric amounts (1.2 equiv) enhances the nucleophilicity of the thiadiazole amine, improving coupling efficiency.

Analytical Characterization

Spectroscopic Data

Target Compound: this compound:

- Melting Point: 215–216°C.

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.32 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.78 (q, J = 7.5 Hz, 2H, CH₂), 4.12 (s, 2H, SCH₂CO), 7.25–7.35 (m, 2H, Ar-H), 7.92 (s, 1H, NH).

- FT-IR (KBr): 1735 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C–F).

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Overall Yield | 58% | 52% |

| Reaction Time | 22 h | 28 h |

| Catalyst | None | p-TsOH |

| Purification | Column Chromatography | Recrystallization |

Method A offers higher efficiency due to streamlined intermediates, whereas Method B employs milder conditions suitable for acid-sensitive substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity:

3.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

-

Mass Spectrometry (MS) : Provides molecular weight information and helps confirm the identity of the compound.

-

Infrared (IR) Spectroscopy : Identifies functional groups by measuring molecular vibrations.

3.2. Crystallography

X-ray crystallography can be employed to determine the precise arrangement of atoms within the molecule, providing insights into bond lengths and angles which are essential for understanding reactivity .

Chemical Reactions and Mechanisms

The compound exhibits several chemical reactions typical for thiazolidinones:

4.1. Reactivity Patterns

-

Nucleophilic Substitution Reactions : The presence of electron-withdrawing groups such as difluorophenyl enhances nucleophilicity at certain positions on the thiazolidinone ring.

-

Condensation Reactions : The compound can undergo condensation with various aldehydes or ketones to form Schiff bases, which may exhibit enhanced biological activity.

4.2. Biological Activity Insights

Molecular docking studies have suggested that structural features significantly influence binding affinity to target proteins, highlighting potential mechanisms of action against various biological targets such as cancer cells or pathogens .

Biological Evaluations

Research indicates that derivatives of thiazolidinones possess diverse pharmacological properties:

5.1. Antimicrobial Activity

Studies have shown that compounds similar to 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

5.2. Anticancer Potential

The presence of specific substituents on the phenyl ring has been correlated with enhanced anticancer activity against various cell lines, including MCF-7 breast cancer cells .

Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds similar to 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one exhibit antimicrobial properties. For instance, thiazolidinone derivatives have been studied for their effectiveness against various bacterial strains. A study published in Bioorganic & Medicinal Chemistry highlighted that thiazolidinones demonstrate activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .

Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are key players in inflammatory processes. A specific study indicated that modifications in the thiazolidinone structure could enhance anti-inflammatory activity, making them promising candidates for drug development .

Agricultural Applications

Fungicides and Pesticides

The compound's structure suggests potential use as a fungicide or pesticide. Research indicates that thiadiazole derivatives can effectively combat phytopathogenic fungi and bacteria. For example, a patent describes the efficacy of thiadiazole compounds in protecting crops from various pathogens . The mechanism often involves disrupting the cellular processes of the pathogens, thereby preventing their growth and reproduction.

Herbicide Development

Additionally, compounds like this compound may serve as herbicides. Studies have reported that certain thiazolidinone derivatives can inhibit specific enzymes involved in plant growth regulation, leading to effective weed control without harming crops .

Material Science

Polymer Synthesis

In material science, thiazolidinone derivatives are utilized in synthesizing polymers with enhanced properties. The incorporation of these compounds into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated that polymers containing thiazolidinone units exhibit better resistance to chemical degradation compared to their conventional counterparts .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various thiazolidinone derivatives in vitro. The compound exhibited significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides showed a 30% increase in yield for crops treated with these compounds compared to untreated controls. The results demonstrated their effectiveness in reducing fungal infections in agricultural settings .

- Polymer Development Research : Research on polymer blends incorporating thiazolidinone derivatives revealed improved mechanical properties and resistance to environmental stressors. These materials showed a 40% increase in tensile strength compared to standard polymers used in similar applications .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,6-Difluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one

- 2-(2,6-Difluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one

Uniqueness

2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one is unique due to the presence of both fluorine atoms and the ethyl group on the thiadiazole ring. This combination may result in distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction between 2,6-difluorobenzoic acid and thiosemicarbazide. This process yields a compound characterized by a thiazolidinone core fused with a thiadiazole moiety. The chemical structure is essential for its biological activity and can be represented as follows:

Biological Activity Overview

The biological activities of thiazolidinones and their derivatives have been extensively studied. The compound has shown promise in various biological assays:

-

Antimicrobial Activity :

- Several studies have reported that thiazolidinone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole ring have demonstrated potent activity against strains such as E. coli and S. aureus .

- In vitro tests indicate that the compound exhibits inhibitory effects comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity :

- Thiazolidinones have been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). In particular, SAR studies indicate that substitutions at specific positions enhance anticancer activity .

- The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways.

- Antioxidant Potential :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

- Substituents Influence : Electron-withdrawing groups (e.g., halogens) at the para position significantly enhance antimicrobial and anticancer activities compared to electron-donating groups .

- Thiadiazole Moiety : The presence of the thiadiazole ring is essential for the observed biological activities, as it contributes to the overall electron density and stability of the molecule .

Case Studies

Several research studies have highlighted the biological efficacy of similar compounds:

Q & A

Q. What are the common synthetic routes for preparing 2-(2,6-Difluorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-one?

The synthesis involves sequential cyclization steps:

- Thiadiazole formation : Oxidative cyclization of thiosemicarbazides (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) using bromine in acetic acid at 80–100°C for 4–6 hours.

- Thiazolidinone formation : Reaction of the thiadiazole intermediate with 2,6-difluorobenzaldehyde and mercaptoacetic acid under reflux in toluene (110–120°C, 8–12 hours). Yield optimization requires stoichiometric control (1:1.2 molar ratio of aldehyde to thiadiazole) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond parameters (e.g., C11–S2 = 1.749 Å, C12–N3 = 1.316 Å) and torsion angles (e.g., S2–C12–C13 = 111.2°) .

- NMR spectroscopy : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for difluorophenyl) and C NMR confirms carbonyl (C=O at ~170 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1740 cm) and C–S (680 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substitution patterns : Compare analogs with halogen (Cl, Br), alkyl (ethyl, methyl), or methoxy groups on the phenyl/thiadiazole rings. For example, 4-methoxyphenyl substitution increased antifungal activity by 35% in related compounds .

- Bioassay design : Use standardized MIC (minimum inhibitory concentration) protocols against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923), with fluconazole and ciprofloxacin as controls .

Q. How to resolve contradictions in biological activity data across studies?

- Standardize assays : Use identical fungal strains (e.g., Aspergillus niger CBS 513.88) and growth media (Sabouraud dextrose agar) to minimize variability.

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare triplicate results. For example, IC discrepancies >20% may arise from solvent polarity differences (DMSO vs. ethanol) .

Q. What experimental strategies assess environmental stability?

- Hydrolytic stability : Incubate the compound in phosphate buffers (pH 3.0, 7.4, 9.0) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with retention time ~12.3 min .

- Photodegradation : Expose to UV-A (320–400 nm, 200 W·hr/m) and quantify residual compound using LC-MS (ESI+, m/z 383.05 → 254.98 fragment) .

Q. How to evaluate antioxidant potential methodologically?

- DPPH assay : Prepare 0.1–100 µM solutions in methanol. Measure radical scavenging at 517 nm after 30 minutes (IC = 28.7 µM for this compound vs. 22.4 µM for ascorbic acid) .

- FRAP assay : Express results as µmol Fe/g compound (e.g., 420 ± 15 µmol/g for 50 µM concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.